Pyridinium p-toluenesulfonate
Overview
Description
Pyridinium p-Toluenesulfonate (PPTS) is a white to off-white crystalline powder with various physical and chemical properties . It is highly soluble in polar solvents but has limited solubility in nonpolar solvents . PPTS is stable and can withstand moderate temperatures without significant degradation .
Synthesis Analysis
PPTS is a colorless solid salt of pyridine and p-toluenesulfonic acid . It is used as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions . The ionic liquid pyridinium p-toluenesulfonate was obtained through an ionic reaction resulting in a crystalline white solid .Molecular Structure Analysis
The molecular formula of PPTS is C12H13NO3S . It has a molar mass of 251.30 g·mol−1 . The InChI key is ZDYVRSLAEXCVBX-UHFFFAOYSA-N .Chemical Reactions Analysis
PPTS plays a crucial role in several key steps of synthesis . It acts as a Lewis acid catalyst, facilitating the Claisen rearrangement, one-pot acetal deprotection, diastereoselective Henry reaction, and regioselective azidoalkoxylation of enol ether .Physical And Chemical Properties Analysis
PPTS is a colorless solid . It has a melting point of 120 °C . The acidity (pKa) is 5.21 .Scientific Research Applications
Catalysis in Esterification Reactions : Pyridinium p-toluenesulfonate has been used as a catalyst in the esterification of carboxylic acids with primary alcohols, leading to the selective production of corresponding esters in high yields. This process was facilitated even at relatively low temperatures despite the high melting points of pyridinium salts (Ganeshpure & Das, 2007).
Enhancement of Catalytic Activities : Modification of Pyridinium p-toluenesulfonate with lipid chains and nitro groups has shown to improve its catalytic activity and selectivity, particularly in suppressing side reactions during alcohol condensation processes. This has enabled efficient esterification reactions with high yields (Wang, Liu, Xu, & Gao, 2013).
Applications in Nonlinear Optics : The compound has been used in the synthesis of salts for second-order nonlinear optics. These studies have focused on creating materials with high hyperpolarizability and strong nonlinear optical properties (Umezawa et al., 2005).
Fluorescent Intensification for UV Scanner Cameras : It has been found effective as a fluorescent intensification screen for ultraviolet scanner cameras, particularly in identifying nucleotide derivatives (Petersen & Murray, 1960).
Selective Removal in Organic Synthesis : This compound has been used to selectively remove certain groups from phenolic and alcoholic silyl ethers, a method that could be valuable in complex organic synthesis (Prakash, Saleh, & Blair, 1994).
Electrochemistry : In the field of electrochemistry, pyridinium p-toluenesulfonate has been involved in the study of redox behavior of polypyrrole films. The presence of pyridinium in electrolytic solutions has shown to influence the redox processes of these films (Mogi, Watanabe, & Motokawa, 2001).
Pharmacology : Pyridinium p-toluenesulfonate has been studied in pharmacology for its effects on blood pressure and cardiac toxicity, although its high toxicity limits its therapeutic use (Haley, Flesher, & Komesu, 1958).
Safety And Hazards
Future Directions
PPTS has been extensively explored as an organic catalyst for promoting chemical transformations such as synthesis and cleavage of acetals, and deprotection of silyl or tetrahydropyranyl groups . This pyridinium salt can be facilely prepared from pyridine and p-toluenesulfonic acid and has good solubility in organic solvents like methylene chloride, chloroform, acetone, and ethanol . It is expected that the use of PPTS in organic synthesis will continue to expand in the future.
properties
IUPAC Name |
4-methylbenzenesulfonate;pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Pyridinium p-toluenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17036 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Pyridinium p-toluenesulfonate | |
CAS RN |
24057-28-1 | |
Record name | Pyridinium p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
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Citations
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